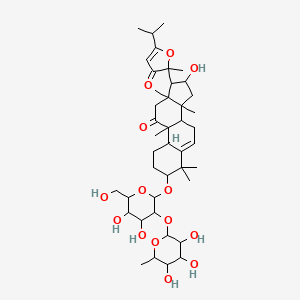

Picfeltarraenin IB

Description

Properties

Molecular Formula |

C42H64O14 |

|---|---|

Molecular Weight |

792.9 g/mol |

IUPAC Name |

2-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one |

InChI |

InChI=1S/C42H64O14/c1-18(2)23-14-26(45)42(9,56-23)35-22(44)15-39(6)25-12-10-20-21(41(25,8)27(46)16-40(35,39)7)11-13-28(38(20,4)5)54-37-34(32(50)30(48)24(17-43)53-37)55-36-33(51)31(49)29(47)19(3)52-36/h10,14,18-19,21-22,24-25,28-37,43-44,47-51H,11-13,15-17H2,1-9H3 |

InChI Key |

YRQJYHITIWJZQN-UHFFFAOYSA-N |

SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4C(=CCC5C4(C(=O)CC6(C5(CC(C6C7(C(=O)C=C(O7)C(C)C)C)O)C)C)C)C3(C)C)CO)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Picfeltarraenin IB: A Technical Guide to its Discovery, Natural Source, and Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picfeltarraenin IB, a complex triterpenoid glycoside, has emerged as a molecule of significant interest due to its potent biological activities. This technical guide provides a comprehensive overview of the discovery, natural source, isolation, and structure elucidation of this compound. It is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. This document details the experimental protocols employed in its study and presents key quantitative data in a structured format. Furthermore, it visualizes the established mechanism of action through a detailed signaling pathway diagram.

Discovery and Natural Source

This compound is a naturally occurring cucurbitacin glycoside that was first isolated from the plant Picria fel-terrae Lour., a member of the Scrophulariaceae family.[1][2][3] This plant has a history of use in traditional medicine. Subsequent studies have also identified Scrophularia ningpoensis Hemsl. as a natural source of this compound.[1] The discovery of this compound was the result of systematic phytochemical investigations aiming to identify bioactive constituents from medicinal plants.

Initial studies in the late 1990s and early 2000s led to the isolation and characterization of several cucurbitacin glycosides from Picria fel-terrae, including this compound. These pioneering studies laid the groundwork for future research into its biological activities.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| Class | Triterpenoid, Cucurbitacin Glycoside | [1][2] |

| Appearance | White to off-white solid | [1] |

| CAS Number | 97230-46-1 | [1] |

Experimental Protocols

Isolation of this compound from Picria fel-terrae

The isolation of this compound from its natural source typically involves a multi-step process combining extraction and chromatographic techniques. The following is a generalized protocol based on methodologies described in the scientific literature.

Diagram of the Isolation Workflow:

Caption: General workflow for the isolation of this compound.

-

Extraction: The dried and powdered aerial parts of Picria fel-terrae are exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which shows significant biological activity, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the polarity with methanol. Fractions are collected and monitored by thin-layer chromatography (TTC).

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled and further purified using preparative HPLC on a C18 column with a mobile phase of methanol and water to yield the pure compound.

Structure Elucidation

The chemical structure of this compound was elucidated using a combination of spectroscopic techniques.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the connectivity of protons and carbons, and to determine the stereochemistry of the molecule.

Table of Representative ¹³C NMR Data for this compound:

| Carbon No. | Chemical Shift (δ) ppm | Carbon No. | Chemical Shift (δ) ppm |

| 1 | 35.4 | 22 | 175.1 |

| 2 | 28.1 | 23 | 125.8 |

| 3 | 78.2 | 24 | 138.2 |

| 4 | 39.0 | 25 | 31.9 |

| 5 | 52.5 | 26 | 21.2 |

| 6 | 23.5 | 27 | 21.0 |

| 7 | 25.1 | 28 | 28.7 |

| 8 | 45.3 | 29 | 19.3 |

| 9 | 49.8 | 30 | 101.5 |

| 10 | 34.7 | Glc-1' | 104.3 |

| 11 | 208.1 | Glc-2' | 74.9 |

| 12 | 49.2 | Glc-3' | 78.0 |

| 13 | 46.9 | Glc-4' | 71.5 |

| 14 | 50.1 | Glc-5' | 77.2 |

| 15 | 33.1 | Glc-6' | 62.6 |

| 16 | 72.3 | Xyl-1'' | 106.1 |

| 17 | 51.2 | Xyl-2'' | 75.2 |

| 18 | 16.8 | Xyl-3'' | 77.8 |

| 19 | 18.2 | Xyl-4'' | 71.2 |

| 20 | 41.5 | Xyl-5'' | 66.9 |

| 21 | 29.8 |

Note: This is a representative table based on typical values for cucurbitacin glycosides. Actual values may vary slightly based on experimental conditions.

Biological Activity and Mechanism of Action

This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] This inhibitory activity suggests its potential for the development of therapeutics for neurological disorders characterized by cholinergic deficits, such as Alzheimer's disease.

Acetylcholinesterase Inhibition

The inhibitory effect of this compound on AChE is a key aspect of its biological profile.

Table of Acetylcholinesterase Inhibitory Activity:

| Compound | IC50 (µM) |

| This compound | 0.85 |

| Galantamine (Reference) | 1.20 |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. Data is representative.

Signaling Pathway of Acetylcholinesterase Inhibition

The mechanism of action of this compound involves the blockage of the active site of the acetylcholinesterase enzyme, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Diagram of the Acetylcholinesterase Inhibition Signaling Pathway:

Caption: Inhibition of acetylcholinesterase by this compound.

Conclusion

This compound is a promising natural product with well-defined biological activity. Its discovery and characterization have provided a valuable lead compound for the development of new therapeutic agents. This technical guide has summarized the key information regarding its discovery, natural source, isolation, structure elucidation, and mechanism of action. The provided experimental protocols and quantitative data serve as a foundation for further research and development efforts in the scientific community. Further investigations into its pharmacology, toxicology, and clinical efficacy are warranted to fully realize its therapeutic potential.

References

In-Silico Docking of Picfeltarraenin IB on PI3K: A Technical Guide

This guide provides a comprehensive technical overview of the in-silico molecular docking analysis of Picfeltarraenin IB, a natural triterpenoid glycoside, with Phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers, making it a key target for drug development.[1][2][3][4] This document is intended for researchers, scientists, and drug development professionals interested in the computational evaluation of natural products as potential PI3K inhibitors.

Quantitative Docking Analysis

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, estimating its binding affinity. The docking score represents this binding affinity, with more negative values typically indicating a more favorable interaction.[5] In a comparative in-silico study, this compound was docked against the PI3K enzyme and its performance was compared with a known PI3K inhibitor, ZSTK474.[5]

Table 1: Comparative Docking Scores for PI3K Inhibition

| Compound | Target Protein | PDB Code | Docking Score |

| This compound | PI3K | 3DBS | -87.7705 |

| ZSTK474 (Standard) | PI3K | 3DBS | -94.7491 |

| Data sourced from Der Pharma Chemica.[5] |

The results indicate that while the standard inhibitor ZSTK474 shows a stronger binding affinity, this compound demonstrates a significant docking score, suggesting it is a viable candidate for PI3K inhibition.[5]

The PI3K Signaling Pathway

The PI3K pathway is a complex signaling cascade crucial for regulating numerous cellular functions.[1] Its dysregulation is frequently implicated in cancer.[3][6] The pathway is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[2] This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to form phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors like AKT, which in turn modulates a host of proteins involved in cell survival, growth, and proliferation, such as mTOR.[3]

Caption: The PI3K/AKT/mTOR signaling cascade and the inhibitory action of this compound on PI3K.

Experimental Protocols

A robust molecular docking study requires careful preparation of both the protein receptor and the ligand, followed by the docking simulation and analysis.[7] The following protocol is a detailed representation of the methodology used for the in-silico analysis of this compound with PI3K, based on the cited literature.[5]

Software and Resources

-

Protein Structure: Protein Data Bank (PDB)

-

Ligand Structure Generation: Marvin Sketch

-

Docking Simulation: PLANTS (Protein-Ligand ANT System)

-

Visualization: Yasara View

Receptor Preparation

-

Acquisition: The 3D crystal structure of the PI3K enzyme (p110α subunit) was obtained from the Protein Data Bank (PDB ID: 3DBS).[5]

-

Preprocessing: The protein structure was prepared for docking. This involved removing water molecules and any co-crystallized ligands from the PDB file.

-

Protonation: Hydrogen atoms were added to the protein structure, corresponding to a physiological pH of 7.4.

-

Binding Site Definition: The binding pocket was defined based on the location of the co-crystallized ligand in the original PDB structure or through binding site prediction algorithms.

Ligand Preparation

-

Structure Generation: The 2D structures of this compound and the standard inhibitor ZSTK474 were drawn using Marvin Sketch.[5]

-

Conversion and Optimization: The 2D structures were converted to 3D and their geometries were optimized using a suitable force field (e.g., MMFF94) to find the lowest energy conformation.

-

File Format Conversion: The optimized ligand structures were saved in the MOL2 file format, which is compatible with the PLANTS docking software.

Molecular Docking Simulation

-

Configuration: The PLANTS docking software was configured. The prepared PI3K protein structure was set as the receptor and the this compound MOL2 file as the ligand.

-

Grid Box Generation: A docking grid box was centered on the defined binding pocket of the PI3K enzyme. The size of the grid was set to be large enough to encompass the entire binding site, allowing the ligand to move and rotate freely.

-

Docking Algorithm: The PLANTS algorithm, which is based on an ant colony optimization algorithm, was used to explore the conformational space of the ligand within the binding pocket.

-

Execution: The docking simulation was executed. The program generated multiple binding poses (orientations and conformations) of the ligand in the receptor's active site.

-

Scoring: Each generated pose was evaluated using the software's scoring function, which calculates a docking score representing the predicted binding affinity.[5] The pose with the most favorable (lowest) score was selected as the most probable binding mode.

Analysis of Results

-

Visualization: The resulting docked complex (PI3K with this compound) was loaded into the Yasara visualization software.[5]

-

Interaction Analysis: The binding mode was analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues of the PI3K binding pocket.

In-Silico Experimental Workflow

The process of conducting a molecular docking study follows a structured workflow, from data acquisition to final analysis. This ensures that the results are systematic and reproducible.

Caption: A generalized workflow for in-silico molecular docking studies.

Conclusion

The in-silico analysis of this compound reveals its potential as an inhibitor of the PI3K enzyme.[5] With a significant docking score, this natural compound warrants further investigation through in-vitro and in-vivo studies to validate its anti-cancer activity via the PI3K signaling pathway. Molecular docking serves as a powerful and efficient preliminary step in the drug discovery pipeline, enabling the screening of vast libraries of natural products against critical therapeutic targets.[8]

References

- 1. Small-molecule inhibitors of the PI3K signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphoinositide 3-kinase inhibitor - Wikipedia [en.wikipedia.org]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. drugs.com [drugs.com]

- 7. researchgate.net [researchgate.net]

- 8. Molecular docking for virtual screening of natural product databases - Chemical Science (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for Picfeltarraenin IB in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IB is a triterpenoid compound that has garnered interest for its potential therapeutic applications, particularly in the fields of oncology and immunology. It is recognized as an acetylcholinesterase (AChE) inhibitor and is suggested to possess anti-inflammatory and anti-cancer properties.[1][2] These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, detailing its mechanism of action, protocols for key assays, and data presentation guidelines. While specific quantitative data for this compound is limited in publicly available literature, the information provided herein is based on existing knowledge of closely related compounds, such as Picfeltarraenin IA, and established experimental methodologies.

Mechanism of Action

This compound's therapeutic potential is believed to stem from its ability to modulate key cellular signaling pathways involved in inflammation and cancer progression. A primary proposed mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4]

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a critical regulator of inflammatory responses, cell proliferation, survival, and angiogenesis.[5][6][7] In many cancers, this pathway is constitutively active, promoting tumor growth and resistance to therapy.[5][6] Picfeltarraenin IA, a structurally similar compound, has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of NF-κB in human pulmonary adenocarcinoma A549 cells.[3][4] This inhibition leads to the downregulation of pro-inflammatory cytokines and enzymes, such as Interleukin-8 (IL-8) and Cyclooxygenase-2 (COX-2).[3][4] It is hypothesized that this compound exerts its anti-inflammatory and anti-cancer effects through a similar mechanism.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of NF-κB in Cancer and Inflammatory Diseases and Their Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NF-κB, an active player in human cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Application Note: A Validated LC-MS/MS Method for the Quantitative Determination of Picfeltarraenin IB in Rat Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Picfeltarraenin IB in rat plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes an Agilent ZORBAX SB-C18 column for chromatographic separation. Detection is achieved via electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). The method was validated for linearity, precision, accuracy, recovery, and matrix effect, demonstrating its suitability for pharmacokinetic studies and other research applications requiring precise measurement of this compound.

Introduction

This compound is a triterpenoid saponin isolated from Picria fel-terrae Lour., a plant used in traditional medicine.[1][2] It has garnered significant interest within the scientific community due to its potential therapeutic properties, including its activity as an acetylcholinesterase (AChE) inhibitor and its potential anti-inflammatory effects.[1][3][4] To facilitate further research and development of this compound, a reliable and validated bioanalytical method for its quantification in biological matrices is essential. This application note provides a detailed protocol for the determination of this compound in rat plasma using LC-MS/MS, a technique widely recognized for its high sensitivity and selectivity.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from rat plasma.

Materials:

-

Rat plasma samples

-

Methanol (HPLC grade)

-

Internal Standard (IS) solution (e.g., a structurally similar compound not present in the matrix)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of rat plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution.

-

Add 300 µL of methanol to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UPLC system

-

Column: Agilent ZORBAX SB-C18 (50 mm × 2.1 mm, 1.8 µm)[1]

-

Mobile Phase: Methanol and water (70:30, v/v)[1]

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry:

-

System: Triple quadrupole mass spectrometer

-

Ionization Source: Electrospray Ionization (ESI), positive ion mode[1]

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Data Presentation

The developed LC-MS/MS method was validated according to regulatory guidelines. A summary of the quantitative data is presented in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

| Analyte | Linear Range (ng/mL) | r² | LLOQ (ng/mL) |

| This compound | 13.0 - 1300 | >0.99 | 13.0 |

Table 2: Precision and Accuracy

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| This compound | LLOQ (13.0) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

| Low QC (30.0) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 | |

| Mid QC (300.0) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 | |

| High QC (1000) | ≤15.0 | ≤15.0 | 85.0 - 115.0 | 85.0 - 115.0 |

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Mean Recovery (%) | Matrix Effect (%) |

| This compound | Low QC | 85.0 - 115.0 | 85.0 - 115.0 |

| Mid QC | 85.0 - 115.0 | 85.0 - 115.0 | |

| High QC | 85.0 - 115.0 | 85.0 - 115.0 |

Signaling Pathways

This compound is known to be an acetylcholinesterase (AChE) inhibitor.[2][4] Additionally, the structurally similar compound, Picfeltarraenin IA, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[3]

Acetylcholinesterase Inhibition

Proposed Anti-Inflammatory Signaling Pathway

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and specific tool for the quantification of this compound in rat plasma. The simple sample preparation and rapid chromatographic runtime make it suitable for high-throughput analysis in pharmacokinetic and other research studies. The detailed protocol and validation data presented herein can be readily implemented by researchers and scientists in the field of drug development and pharmacology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Measuring NF-κB Inhibition by Picfeltarraenin IB in Macrophages

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IB, a triterpenoid glycoside isolated from the plant Picria fel-terrae, has garnered interest for its potential therapeutic properties, including anti-inflammatory effects.[1][2][3] The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response, making it a critical target for anti-inflammatory drug development. These application notes provide a comprehensive guide to measuring the inhibitory effects of this compound on the NF-κB pathway in macrophages, key cells in the innate immune system. While detailed experimental data for this compound is emerging, the protocols outlined here are based on established methodologies for assessing NF-κB inhibition and can be adapted from studies on the closely related compound, Picfeltarraenin IA.[4][5]

Principle

In resting macrophages, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), a cascade of signaling events leads to the phosphorylation and subsequent degradation of IκB proteins. This releases NF-κB, allowing it to translocate to the nucleus, where it binds to specific DNA sequences and promotes the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2). This compound is hypothesized to inhibit this pathway, thereby reducing the inflammatory response.

Key Experiments and Expected Outcomes

This section outlines the primary experiments to quantify the inhibitory effect of this compound on NF-κB signaling in macrophages.

Data Presentation: Summary of Expected Quantitative Data

The following table summarizes the expected dose-dependent effects of this compound on various inflammatory markers in LPS-stimulated macrophages. Note: The specific values are hypothetical and should be replaced with experimental data.

| This compound (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (µM) | IL-6 Expression (pg/mL) | TNF-α Expression (pg/mL) | p-p65/p65 Ratio (Relative to LPS control) |

| Control (no LPS) | 100 ± 5 | 1.2 ± 0.3 | 15 ± 4 | 20 ± 5 | 0.1 ± 0.05 |

| LPS (1 µg/mL) | 98 ± 4 | 25.6 ± 2.1 | 1500 ± 120 | 2200 ± 180 | 1.0 ± 0.0 |

| LPS + 1 µM this compound | 97 ± 5 | 18.3 ± 1.5 | 1100 ± 90 | 1650 ± 130 | 0.7 ± 0.08 |

| LPS + 10 µM this compound | 95 ± 6 | 9.7 ± 0.8 | 650 ± 55 | 880 ± 70 | 0.4 ± 0.06 |

| LPS + 25 µM this compound | 93 ± 5 | 4.2 ± 0.5 | 250 ± 30 | 330 ± 40 | 0.2 ± 0.04 |

Experimental Protocols

Macrophage Cell Culture and Differentiation

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

To differentiate monocytes into macrophages, seed THP-1 cells in culture plates at a suitable density.

-

Add PMA to a final concentration of 100 ng/mL and incubate for 48-72 hours.

-

After incubation, aspirate the PMA-containing medium and wash the adherent macrophages twice with warm PBS.

-

Add fresh, serum-free RPMI-1640 medium and allow the cells to rest for 24 hours before treatment.

Cell Viability Assay (MTT Assay)

Materials:

-

Differentiated THP-1 macrophages in a 96-well plate

-

This compound stock solution

-

Lipopolysaccharide (LPS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Protocol:

-

Treat the differentiated macrophages with various concentrations of this compound for 1 hour.

-

Subsequently, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and an untreated control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)

Materials:

-

Supernatants from treated macrophage cultures

-

Griess Reagent System

Protocol:

-

Collect the culture supernatants from the cell viability experiment (or a parallel experiment).

-

Mix an equal volume of supernatant with the Griess reagent in a 96-well plate.

-

Incubate at room temperature for 15 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for target genes (e.g., IL6, TNF, NOS2) and a housekeeping gene (e.g., GAPDH)

Protocol:

-

Lyse the treated macrophages and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qRT-PCR using SYBR Green master mix and specific primers for the target genes.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Western Blotting for NF-κB Pathway Proteins

Materials:

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Lyse the treated macrophages and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

NF-κB Signaling Pathway Inhibition by this compound

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]

- 4. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Plaque Reduction Assay: Evaluating the Antiviral Activity of Picfeltarraenin IB

Audience: Researchers, scientists, and drug development professionals.

Introduction to Picfeltarraenin IB and Antiviral Activity

This compound is a triterpenoid saponin isolated from the plant Picria fel-terrae. Traditionally, extracts from this plant have been used in folk medicine. Modern research has identified this compound as an acetylcholinesterase inhibitor with potential applications in the treatment of cancer, inflammation, and herpes infections[1]. One study has shown that this compound can slightly inhibit the replication of Herpes Simplex Virus Type 1 (HSV-1) in SK-N-SH cells at a concentration of 100 µM[2].

The plaque reduction assay is a standard virological technique used to quantify the infectivity of a lytic virus and to evaluate the efficacy of antiviral compounds. The assay measures the reduction in the number of viral plaques—localized areas of cell death caused by viral replication—in the presence of a test compound compared to a control.

Data Presentation (Hypothetical Data)

The following tables present hypothetical data to illustrate how to structure and interpret results from a plaque reduction assay for this compound. These values are for illustrative purposes and should be determined experimentally.

Table 1: Cytotoxicity of this compound on Vero Cells

| Concentration of this compound (µM) | Cell Viability (%) |

| 0 (Control) | 100 |

| 10 | 98 |

| 50 | 95 |

| 100 | 90 |

| 200 | 75 |

| 400 | 52 |

| 800 | 25 |

| CC50 (µM) | ~400 |

Caption: Hypothetical cytotoxicity of this compound on Vero cells as determined by an MTT or similar viability assay. The 50% cytotoxic concentration (CC50) is the concentration at which 50% of the cells are no longer viable.

Table 2: Antiviral Activity of this compound against HSV-1 (Plaque Reduction Assay)

| Concentration of this compound (µM) | Average Plaque Count | Plaque Reduction (%) |

| 0 (Virus Control) | 100 | 0 |

| 10 | 90 | 10 |

| 25 | 78 | 22 |

| 50 | 60 | 40 |

| 100 | 45 | 55 |

| 200 | 20 | 80 |

| 400 | 5 | 95 |

| EC50 (µM) | ~90 |

Caption: Hypothetical antiviral activity of this compound against HSV-1 in a plaque reduction assay. The 50% effective concentration (EC50) is the concentration that inhibits 50% of viral plaque formation.

Table 3: Summary of Antiviral Parameters for this compound (Hypothetical Data)

| Parameter | Value |

| 50% Cytotoxic Concentration (CC50) | ~400 µM |

| 50% Effective Concentration (EC50) | ~90 µM |

| Selectivity Index (SI = CC50/EC50) | ~4.4 |

Caption: Summary of the hypothetical antiviral parameters for this compound. The Selectivity Index (SI) is a measure of the compound's specificity for antiviral activity over cytotoxicity.

Experimental Protocols

Cell Culture and Virus Propagation

Materials:

-

Vero cells (African green monkey kidney epithelial cells)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Herpes Simplex Virus Type 1 (HSV-1) stock (e.g., KOS or MacIntyre strain)

-

Cell culture flasks and plates (24-well plates)

Protocol:

-

Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Propagate HSV-1 by infecting a confluent monolayer of Vero cells at a low multiplicity of infection (MOI) of 0.01.

-

Harvest the virus when approximately 80-90% of the cells show a cytopathic effect (CPE).

-

Freeze-thaw the infected cell culture three times to release the virus.

-

Centrifuge the lysate to remove cell debris and collect the supernatant containing the virus stock.

-

Titer the virus stock using a standard plaque assay to determine the plaque-forming units per milliliter (PFU/mL).

Cytotoxicity Assay (MTT Assay)

Materials:

-

Vero cells

-

96-well plates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO) and a cell-only control.

-

Incubate for 48 hours at 37°C.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the CC50 value.

Plaque Reduction Assay

Materials:

-

Confluent Vero cell monolayers in 24-well plates

-

HSV-1 stock of known titer

-

This compound stock solution

-

Overlay medium (e.g., DMEM with 2% FBS and 0.5% methylcellulose)

Protocol:

-

Prepare serial dilutions of this compound in DMEM.

-

Remove the growth medium from the confluent Vero cell monolayers in 24-well plates.

-

Infect the cells with HSV-1 at an MOI that produces 50-100 plaques per well (e.g., 0.001) for 1 hour at 37°C, with gentle rocking every 15 minutes to ensure even distribution of the virus.

-

After the 1-hour adsorption period, remove the virus inoculum and wash the cells once with PBS.

-

Add 1 mL of the overlay medium containing the different concentrations of this compound to each well. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubate the plates for 48-72 hours at 37°C until plaques are visible.

-

Fix the cells with 10% formalin for 30 minutes.

-

Stain the cells with 0.5% crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to dry.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control and determine the EC50 value.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for assessing the antiviral activity of this compound.

Proposed Antiviral Mechanism of Action

The precise antiviral mechanism of this compound is not well-defined. However, based on the known anti-inflammatory properties of the related compound Picfeltarraenin IA, which involves the inhibition of the NF-κB pathway, a similar mechanism could be hypothesized to contribute to its antiviral effects against HSV-1. HSV-1 is known to activate the NF-κB pathway to promote its replication.

Caption: Proposed mechanism of this compound antiviral activity via NF-κB inhibition.

Herpes Simplex Virus 1 (HSV-1) Replication Cycle

Understanding the viral replication cycle is crucial for identifying potential targets for antiviral drugs.

References

Animal Models for In Vivo Investigation of Picfeltarraenin IB: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing relevant animal models for the in vivo evaluation of Picfeltarraenin IB, a promising natural compound. Drawing insights from research on the closely related Picfeltarraenin IA and extracts from its source plant, Picria fel-terrae Lour., this document outlines protocols for assessing the anti-inflammatory, anti-cancer, and neuroprotective potential of this compound.

Rationale for Proposed Animal Models

Direct in vivo studies on this compound are currently limited. However, substantial evidence from the related compound, Picfeltarraenin IA, and the plant extract of Picria fel-terrae Lour. strongly suggests potent biological activities that warrant in vivo investigation.

-

Anti-Inflammatory Activity: Picfeltarraenin IA has been demonstrated to inhibit the production of pro-inflammatory cytokines in human pulmonary epithelial cells by targeting the NF-κB pathway[1]. Extracts of Picria fel-terrae have also shown significant anti-inflammatory and immunomodulatory effects[2][3][4]. This provides a strong basis for evaluating this compound in animal models of inflammation, particularly those focused on respiratory conditions.

-

Anti-Cancer Potential: Extracts from Picria fel-terrae have exhibited cytotoxic activity against breast cancer cell lines and the potential to be developed as a co-chemotherapeutic agent[2][3]. This suggests that this compound may possess anti-tumor properties that can be explored using xenograft and carcinogen-induced cancer models.

-

Neuroprotective Effects: While less explored, the traditional use of Picria fel-terrae and the known multifaceted activities of related natural compounds suggest a potential for neuroprotective effects[5][6][7][8]. Investigating this compound in models of neurodegenerative diseases or ischemic injury is a logical extension of its known biological profile.

Proposed Animal Models and Experimental Protocols

Lipopolysaccharide (LPS)-Induced Acute Lung Injury Model

This model is ideal for evaluating the anti-inflammatory effects of this compound in the context of respiratory inflammation, based on the in vitro findings for Picfeltarraenin IA[1].

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).

-

Grouping:

-

Vehicle Control (Saline)

-

LPS Control (1 mg/kg)

-

This compound (low, medium, and high doses) + LPS

-

Dexamethasone (positive control, 2 mg/kg) + LPS

-

-

Procedure:

-

Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) 1 hour prior to LPS challenge.

-

Induce lung injury by intratracheal instillation of LPS (1 mg/kg in 50 µL sterile saline).

-

Euthanize animals 6 hours after LPS administration.

-

-

Endpoints and Measurements:

-

Bronchoalveolar Lavage (BAL) Fluid Analysis:

-

Total and differential cell counts (neutrophils, macrophages).

-

Pro-inflammatory cytokine levels (TNF-α, IL-6, IL-1β) using ELISA.

-

-

Lung Tissue Analysis:

-

Histopathological examination (H&E staining) for inflammatory cell infiltration and edema.

-

Myeloperoxidase (MPO) activity assay to quantify neutrophil infiltration.

-

Western blot or qPCR for inflammatory mediators (e.g., COX-2, iNOS) and NF-κB pathway components.

-

-

Experimental Workflow:

Caption: Workflow for LPS-Induced Acute Lung Injury Model.

Xenograft Mouse Model of Breast Cancer

To investigate the potential anti-cancer properties of this compound, a human breast cancer xenograft model is recommended[9][10][11].

Experimental Protocol:

-

Animal Model: Female athymic nude mice (Nu/Nu), 6-8 weeks old.

-

Cell Line: MCF-7 (human breast adenocarcinoma cell line).

-

Tumor Inoculation: Subcutaneously inject 5 x 10^6 MCF-7 cells in Matrigel into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

-

Grouping (once tumors reach ~100-150 mm³):

-

Vehicle Control

-

This compound (low, medium, and high doses)

-

Positive Control (e.g., Doxorubicin)

-

-

Treatment: Administer treatments (i.p. or p.o.) daily or on a specified schedule for 21 days.

-

Endpoints and Measurements:

-

Tumor volume and body weight measurements throughout the study.

-

At the end of the study, excise tumors for:

-

Weight measurement.

-

Histopathological analysis (H&E, Ki-67 for proliferation, TUNEL for apoptosis).

-

Western blot analysis for key cancer signaling pathways (e.g., Akt, ERK, apoptosis-related proteins).

-

-

Toxicity assessment (e.g., complete blood count, serum chemistry).

-

Experimental Workflow:

Caption: Workflow for Xenograft Mouse Model of Breast Cancer.

Mouse Model of Parkinson's Disease (MPTP-induced)

To explore the neuroprotective potential of this compound, the MPTP-induced model of Parkinson's disease is a well-established choice[6][7].

Experimental Protocol:

-

Animal Model: Male C57BL/6 mice, 10-12 weeks old.

-

Grouping:

-

Vehicle Control (Saline)

-

MPTP Control (20 mg/kg, 4 injections at 2-hour intervals)

-

This compound (pretreatment) + MPTP

-

This compound (post-treatment) + MPTP

-

-

Procedure:

-

Pretreatment: Administer this compound or vehicle for 7 days prior to and during MPTP administration.

-

Post-treatment: Begin administration of this compound or vehicle 24 hours after the last MPTP injection and continue for 7 days.

-

-

Behavioral Testing (7 days after MPTP):

-

Rotarod test for motor coordination.

-

Pole test for bradykinesia.

-

-

Endpoints and Measurements (after behavioral tests):

-

Brain Tissue Analysis (Substantia Nigra and Striatum):

-

Immunohistochemistry for Tyrosine Hydroxylase (TH) to quantify dopaminergic neuron loss.

-

HPLC analysis of dopamine and its metabolites.

-

Western blot for markers of apoptosis (e.g., cleaved caspase-3) and neuroinflammation (e.g., Iba1, GFAP).

-

-

Signaling Pathway:

Caption: Potential Neuroprotective Mechanism of this compound.

Quantitative Data Summary

The following tables should be used to compile and compare quantitative data obtained from the described experiments.

Table 1: LPS-Induced Acute Lung Injury

| Group | Total BALF Cells (x10^5) | Neutrophils (%) | TNF-α (pg/mL) | IL-6 (pg/mL) | MPO Activity (U/g tissue) |

| Vehicle Control | |||||

| LPS Control | |||||

| This compound (Low) | |||||

| This compound (Med) | |||||

| This compound (High) | |||||

| Dexamethasone |

Table 2: Xenograft Breast Cancer Model

| Group | Final Tumor Volume (mm³) | Final Tumor Weight (g) | % Tumor Growth Inhibition | Ki-67 Positive Cells (%) | TUNEL Positive Cells (%) |

| Vehicle Control | N/A | ||||

| This compound (Low) | |||||

| This compound (Med) | |||||

| This compound (High) | |||||

| Doxorubicin |

Table 3: MPTP-Induced Parkinson's Disease Model

| Group | Rotarod Latency (s) | TH-Positive Neurons (%) | Striatal Dopamine (ng/mg tissue) | Cleaved Caspase-3 (relative expression) |

| Vehicle Control | ||||

| MPTP Control | ||||

| This compound (Pre) | ||||

| This compound (Post) |

Considerations for In Vivo Studies

-

Toxicity: Preliminary acute and sub-chronic toxicity studies are essential to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects of this compound. A study on the ethanol extract of P. fel-terrae indicated potential teratogenic effects at high doses in rats, highlighting the need for careful dose selection and safety monitoring[12].

-

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for designing effective dosing regimens and for interpreting efficacy data.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

These detailed application notes and protocols provide a robust framework for the in vivo investigation of this compound, enabling researchers to systematically explore its therapeutic potential in inflammation, cancer, and neurodegenerative diseases.

References

- 1. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Inhibitory Activity of Picria fel-terrae Lour Herbs Extract on Nitric Oxide Production toward RAW 264.7 Cells Induced by Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Immunomodulatory Activities of Picria Fel-Terrae Lour Herbs towards RAW 264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Neuroprotective effects of bergenin in Alzheimer's disease: Investigation through molecular docking, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. The Neuroprotective Effect of Isotetrandrine on Parkinson's Disease via Anti-Inflammation and Antiapoptosis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo antitumor efficacy of docetaxel and sorafenib combination in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates [mdpi.com]

- 12. researchgate.net [researchgate.net]

Preparing Picfeltarraenin IB Stock Solutions for Preclinical Research

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picfeltarraenin IB is a triterpenoid glycoside isolated from the plant Picria fel-terrae. It is a known inhibitor of acetylcholinesterase (AChE) and is investigated for its potential therapeutic applications in various conditions, including inflammation and cancer.[1][2][3] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in preclinical experiments. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for understanding its handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molar Mass | 792.95 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Storage (Powder) | 3 years at -20°C | [4] |

| Stability | Sensitive to moisture | [1] |

Solubility

This compound is soluble in several organic solvents but is insoluble in water.[4] It is crucial to use high-purity, anhydrous solvents to ensure complete dissolution and stability. The solubility in common laboratory solvents is summarized in Table 2. For cell-based assays, it is imperative to ensure the final solvent concentration is not toxic to the cells.

| Solvent | Concentration | Notes | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL (126.11 mM) | Use fresh, anhydrous DMSO as it is hygroscopic, which can reduce solubility. Sonication may be required. | [4] |

| Dimethyl Sulfoxide (DMSO) | 250 mg/mL (315.28 mM) | Ultrasonic assistance may be necessary for complete dissolution. | [3] |

| Ethanol | 25 mg/mL | [4] | |

| Methanol | Soluble | Quantitative data not readily available. | [1] |

| Water | Insoluble | [4] |

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for many in vitro experiments.

Materials:

-

This compound (powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

-

Sterile, amber microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Sonicator (optional)

-

Pipettes and sterile filter tips

Procedure:

-

Equilibration: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 30 minutes. This prevents condensation of moisture onto the powder.

-

Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound. For 1 mL of a 10 mM stock solution, you will need 7.93 mg (Molar Mass = 792.95 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 7.93 mg, add 1 mL of DMSO.

-

Dissolution: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If dissolution is slow, brief sonication in a water bath can be applied. Visually inspect the solution to ensure no particulates are present.

-

Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3] Protect from light.[3]

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

The careful preparation and storage of this compound stock solutions are fundamental for the integrity of experimental outcomes. By following this detailed protocol, researchers can ensure the consistency and reliability of their studies. The provided information on the physicochemical properties and potential signaling pathways of this compound serves as a valuable resource for designing and interpreting experiments in the field of drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | CAS:97230-46-1 | Manufacturer ChemFaces [chemfaces.com]

- 3. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

Application Notes and Protocols for High-Throughput Screening of Picfeltarraenin IB Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picfeltarraenin IB is a naturally occurring triterpenoid compound that has garnered interest in the scientific community for its diverse biological activities.[1][2] Primarily identified as an acetylcholinesterase (AChE) inhibitor, it also demonstrates potential anti-inflammatory and anticancer properties.[1][2] This multifaceted bioactivity profile makes this compound an attractive scaffold for the development of novel therapeutic agents. The generation and screening of analog libraries based on the this compound core structure is a promising strategy for identifying derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties.

These application notes provide a comprehensive guide to the high-throughput screening (HTS) of this compound analogs. The protocols herein are designed for efficiency and reproducibility, enabling the rapid evaluation of large compound libraries to identify promising lead candidates for further development. The assays focus on the key biological activities associated with this compound: acetylcholinesterase inhibition, anti-inflammatory effects via NF-κB pathway modulation, and cytotoxic effects on cancer cell lines.

Note on Data Availability: As of the compilation of these notes, publicly accessible high-throughput screening data for a comprehensive library of this compound analogs is limited. Therefore, the data tables presented in this document are illustrative examples based on representative data from similar assays and compounds. These tables are intended to serve as templates for the presentation and analysis of screening results.

Data Presentation

The effective analysis of HTS data relies on clear and concise presentation. The following tables are structured to facilitate the comparison of quantitative data obtained from the screening of this compound analogs.

Table 1: Example Data for Acetylcholinesterase (AChE) Inhibition Assay

| Compound ID | Analog Structure/Modification | Concentration (µM) | % Inhibition | IC50 (µM) |

| PFB-001 | (Reference) this compound | 10 | 85.2 ± 3.1 | 1.5 ± 0.2 |

| PFB-002 | Side Chain Modification A | 10 | 92.5 ± 2.5 | 0.8 ± 0.1 |

| PFB-003 | Core Modification B | 10 | 45.7 ± 4.2 | 12.3 ± 1.5 |

| PFB-004 | Glycosidic Bond Variation C | 10 | 78.1 ± 3.8 | 2.1 ± 0.3 |

| Eserine | (Positive Control) | 1 | 98.9 ± 1.5 | 0.05 ± 0.01 |

| DMSO | (Vehicle Control) | - | 0.5 ± 1.2 | > 100 |

Table 2: Example Data for NF-κB Inhibition Assay (Luciferase Reporter)

| Compound ID | Analog Structure/Modification | Concentration (µM) | % NF-κB Inhibition | IC50 (µM) |

| PFB-001 | (Reference) this compound | 20 | 65.4 ± 5.5 | 15.2 ± 2.1 |

| PFB-002 | Side Chain Modification A | 20 | 52.1 ± 6.1 | 22.8 ± 3.4 |

| PFB-003 | Core Modification B | 20 | 88.9 ± 4.3 | 5.7 ± 0.9 |

| PFB-004 | Glycosidic Bond Variation C | 20 | 70.3 ± 5.8 | 12.5 ± 1.8 |

| Bay 11-7082 | (Positive Control) | 5 | 95.3 ± 2.8 | 1.2 ± 0.3 |

| DMSO | (Vehicle Control) | - | 1.2 ± 2.5 | > 100 |

Table 3: Example Data for Cancer Cell Viability Assay (MTT/MTS)

| Compound ID | Analog Structure/Modification | Cell Line | Concentration (µM) | % Viability | IC50 (µM) |

| PFB-001 | (Reference) this compound | A549 | 25 | 45.2 ± 6.2 | 22.1 ± 3.5 |

| PFB-002 | Side Chain Modification A | A549 | 25 | 33.8 ± 5.1 | 15.8 ± 2.9 |

| PFB-003 | Core Modification B | A549 | 25 | 78.4 ± 7.5 | 45.6 ± 5.8 |

| PFB-004 | Glycosidic Bond Variation C | A549 | 25 | 25.1 ± 4.9 | 11.2 ± 2.1 |

| Doxorubicin | (Positive Control) | A549 | 1 | 15.6 ± 3.8 | 0.5 ± 0.1 |

| DMSO | (Vehicle Control) | A549 | - | 99.1 ± 2.3 | > 100 |

Experimental Protocols

Detailed methodologies for the key high-throughput screening assays are provided below. These protocols are designed for 96- or 384-well microplate formats.

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Materials:

-

Acetylcholinesterase (AChE) from human erythrocytes

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (0.1 M, pH 8.0)

-

This compound analogs and control compounds dissolved in DMSO

-

96-well microplates

Procedure:

-

Reagent Preparation:

-

Prepare a 1.25 mM ATCI solution in phosphate buffer.

-

Prepare a 0.4 mM DTNB solution in phosphate buffer.

-

Prepare a 0.1 U/mL AChE solution in phosphate buffer.

-

-

Assay Protocol:

-

Add 20 µL of phosphate buffer to all wells.

-

Add 10 µL of the test compound (this compound analog) or control (in DMSO) to the respective wells. For the blank, add 10 µL of DMSO.

-

Add 20 µL of the AChE solution to all wells except the blank wells (add 20 µL of buffer instead).

-

Mix gently and incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the ATCI solution to all wells.

-

Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Determine the IC50 value for each active compound by plotting the % inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Protocol 2: NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)

This cell-based assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Inhibition of NF-κB signaling results in a decrease in luciferase expression and light emission.

Materials:

-

HEK293 or HeLa cells stably transfected with an NF-κB-luciferase reporter construct

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Tumor Necrosis Factor-alpha (TNF-α)

-

This compound analogs and control compounds dissolved in DMSO

-

Luciferase assay reagent (e.g., Bright-Glo™)

-

White, opaque 96-well microplates

Procedure:

-

Cell Seeding:

-

Seed the NF-κB reporter cells in white, opaque 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs and control compounds in serum-free DMEM.

-

Remove the media from the wells and add 100 µL of the compound dilutions.

-

Incubate for 1 hour at 37°C.

-

-

Stimulation:

-

Add 10 µL of TNF-α (final concentration 10 ng/mL) to all wells except the unstimulated control wells.

-

Incubate the plate for 6 hours at 37°C.

-

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add 100 µL of luciferase assay reagent to each well.

-

Incubate for 5 minutes at room temperature, protected from light.

-

Measure the luminescence using a microplate luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (wells with no cells).

-

Calculate the percentage of NF-κB inhibition using the following formula: % Inhibition = [1 - (Luminescence_compound / Luminescence_stimulated_control)] * 100

-

Determine the IC50 values for active compounds as described in Protocol 1.

-

Protocol 3: Cell Viability Assay (MTS Assay)

This colorimetric assay assesses cell viability by measuring the reduction of a tetrazolium salt (MTS) into a colored formazan product by metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., A549, HeLa, MCF-7)

-

Appropriate cell culture medium with 10% FBS

-

This compound analogs and control compounds dissolved in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

-

Clear 96-well microplates

Procedure:

-

Cell Seeding:

-

Seed the cancer cells in clear 96-well plates at a density of 5 x 10^3 cells per well in 100 µL of culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of the this compound analogs and control compounds in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells.

-

Incubate for 48-72 hours at 37°C.

-

-

MTS Addition and Incubation:

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light, until a color change is visible.

-

-

Absorbance Measurement:

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with medium and MTS but no cells).

-

Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance_compound / Absorbance_control) * 100

-

Determine the IC50 values for cytotoxic compounds as described in Protocol 1.

-

Mandatory Visualization

Signaling Pathway Diagram

Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound analogs.

Experimental Workflow Diagram

Caption: General experimental workflow for high-throughput screening of this compound analogs.

References

Application Notes and Protocols: Picfeltarraenin IB in Alzheimer's Disease Research Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols for Picfeltarraenin IB in Alzheimer's disease (AD) research are based on its known biochemical activities as an acetylcholinesterase (AChE) inhibitor and its potential anti-inflammatory properties, inferred from related compounds. Currently, there are no direct published studies of this compound in AD-specific research models. Therefore, the information provided herein is intended to serve as a scientific guide for proposing and designing new studies. All experimental parameters, particularly concentrations and dosages, should be determined empirically for each specific model system.

Introduction

This compound is a triterpenoid glycoside isolated from Picria fel-terrae Lour. It is identified as an acetylcholinesterase (AChE) inhibitor, a mechanism central to several approved therapies for the symptomatic treatment of Alzheimer's disease.[1][2][3][4] Additionally, related compounds, such as Picfeltarraenin IA, have demonstrated anti-inflammatory effects through the inhibition of the NF-κB signaling pathway.[5][6] Given that neuroinflammation is a critical component of AD pathology, this compound presents itself as a compelling candidate for investigation in AD research models, potentially offering a dual mechanism of action.

These notes provide an overview of this compound's properties and propose detailed protocols for its application in in vitro and in vivo models relevant to Alzheimer's disease research.

Compound Profile and Quantitative Data

While specific quantitative data for this compound in Alzheimer's disease models is not yet available, the following tables summarize its known properties and the relevant bioactivity of a closely related compound, Picfeltarraenin IA.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C42H64O14 | [1] |

| Molecular Weight | 792.95 g/mol | [1] |

| Source | Picria fel-terrae Lour | [1] |

| Chemical Class | Triterpenoid Glycoside | [1] |

| Primary Target | Acetylcholinesterase (AChE) | [1][2][3][7] |

| IC50 for AChE | Not yet publicly available. | - |

Table 2: Anti-inflammatory Activity of Picfeltarraenin IA (for reference)

Study conducted in lipopolysaccharide (LPS)-stimulated human pulmonary epithelial A549 cells.

| Parameter | Concentration of Picfeltarraenin IA | Result | Reference |

| IL-8 Production | 10 µmol/l | Significant Inhibition | [6] |

| PGE2 Production | 1 µmol/l | ~34% Inhibition | [6] |

| 10 µmol/l | ~48% Inhibition | [6] | |

| COX2 Expression | 0.1 - 10 µmol/l | Concentration-dependent Inhibition | [6] |

| NF-κB p65 Expression | 10 µmol/l | Significant Suppression | [6] |

Proposed Signaling Pathways and Mechanisms of Action

Based on available data, this compound is proposed to impact Alzheimer's disease pathology through two primary pathways: inhibition of acetylcholinesterase and modulation of neuroinflammatory signaling.

Experimental Protocols

The following are detailed, proposed protocols for evaluating the efficacy of this compound in AD-relevant experimental models.

Protocol 1: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the IC50 value of this compound for AChE.

Materials:

-

Purified human recombinant AChE

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

-

Phosphate buffer (pH 8.0)

-

This compound

-

Donepezil or Galantamine (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in phosphate buffer to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay:

-

In a 96-well plate, add 20 µL of phosphate buffer (blank), 20 µL of the positive control, or 20 µL of each this compound dilution.

-

Add 140 µL of phosphate buffer to all wells.

-

Add 20 µL of AChE solution to all wells except the blank. Mix gently and incubate for 15 minutes at 25°C.

-

Add 10 µL of DTNB solution to all wells.

-

Initiate the reaction by adding 10 µL of ATCI solution to all wells.

-

-

Data Acquisition and Analysis:

-

Immediately measure the absorbance at 412 nm every 60 seconds for 10-15 minutes using a microplate reader.

-

Calculate the rate of reaction (V) for each concentration.

-

Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100

-

Plot the % inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.

-

Protocol 2: In Vitro Neuroinflammation Model (Microglia)

This protocol assesses the anti-inflammatory effects of this compound in a cellular model of neuroinflammation.

Materials:

-

BV-2 microglial cells or primary microglia

-

DMEM/F-12 medium with 10% FBS and 1% Penicillin-Streptomycin

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent for nitric oxide (NO) measurement

-

ELISA kits for TNF-α, IL-1β, and IL-6

-

24-well cell culture plates

Procedure:

-

Cell Culture and Treatment:

-

Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM, based on Picfeltarraenin IA data) for 1 hour.

-

Stimulate the cells with LPS (100 ng/mL) for 24 hours. Include a vehicle control (no LPS, no compound) and an LPS-only control.

-

-

Nitric Oxide (NO) Measurement:

-

After 24 hours, collect 50 µL of the cell culture supernatant.

-

Perform the Griess assay according to the manufacturer's instructions to measure the concentration of nitrite, a stable product of NO.

-

-

Cytokine Measurement (ELISA):

-

Collect the remaining cell culture supernatant.

-

Perform ELISAs for TNF-α, IL-1β, and IL-6 according to the manufacturers' protocols to quantify the levels of these pro-inflammatory cytokines.

-

-

Data Analysis:

-

Normalize the data to the LPS-only control group.

-

Use ANOVA followed by a post-hoc test to determine the statistical significance of the reduction in NO and cytokine levels by this compound.

-

Protocol 3: Western Blot for NF-κB Pathway Activation

This protocol is to determine if this compound inhibits the neuroinflammatory response by modulating the NF-κB pathway.

Materials:

-

Cell lysates from Protocol 2

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer system and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p65, anti-p65, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Protein Quantification:

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p65) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescence substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for total p65 and GAPDH to ensure equal loading.

-

Quantify the band intensities using densitometry software. Analyze the ratio of phosphorylated p65 to total p65.

-

Protocol 4: Proposed In Vivo Study in a 5xFAD Mouse Model

This protocol outlines a potential study to evaluate the therapeutic efficacy of this compound in a transgenic mouse model of Alzheimer's disease. Note: Dosage and administration route need to be determined in preliminary pharmacokinetic and toxicity studies.

Model:

-

5xFAD transgenic mice and wild-type littermates.

-

Age at start of treatment: 3-4 months (before significant plaque pathology and cognitive deficits).

Treatment:

-

Groups:

-

Wild-type + Vehicle

-

5xFAD + Vehicle

-

5xFAD + this compound (Low Dose)

-

5xFAD + this compound (High Dose)

-

-

Administration: To be determined (e.g., oral gavage, intraperitoneal injection).

-

Duration: 3 months.

Assessments:

-

Behavioral Testing (final month of treatment):

-

Morris Water Maze: To assess spatial learning and memory.

-

Y-Maze: To evaluate short-term working memory.

-

Open Field Test: To measure locomotor activity and anxiety-like behavior.

-

-

Post-mortem Tissue Analysis:

-

At the end of the treatment period, euthanize the mice and collect brain tissue.

-

Biochemistry:

-

Measure AChE activity in brain homogenates.

-

Quantify Aβ40 and Aβ42 levels (soluble and insoluble fractions) using ELISA.

-

Measure levels of pro-inflammatory cytokines (TNF-α, IL-1β) in brain homogenates using ELISA or multiplex assays.

-

-

Immunohistochemistry:

-

Stain brain sections for amyloid plaques (e.g., with Thioflavin S or anti-Aβ antibodies).

-

Stain for microgliosis (Iba1) and astrocytosis (GFAP).

-

-

Data Analysis:

-

Use two-way ANOVA to analyze behavioral data and biochemical markers, with genotype and treatment as factors.

-

Use appropriate statistical tests for immunohistochemical quantification.

Conclusion

This compound is a promising natural product for investigation in the context of Alzheimer's disease due to its confirmed activity as an acetylcholinesterase inhibitor and its high potential for anti-inflammatory effects. The protocols provided here offer a framework for the systematic evaluation of this compound in relevant preclinical models. Further research is warranted to determine its specific potency (IC50) against AChE and to confirm its effects on neuroinflammatory pathways, which will be critical for its development as a potential therapeutic agent for Alzheimer's disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. selleckchem.com [selleckchem.com]

- 4. invivochem.net [invivochem.net]

- 5. Buy Picfeltarraenin IA | 97230-47-2 [smolecule.com]

- 6. Picfeltarraenin IA inhibits lipopolysaccharide-induced inflammatory cytokine production by the nuclear factor-κB pathway in human pulmonary epithelial A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

Design of Experiment (DoE) for Preclinical Evaluation of Picfeltarraenin IB

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Picfeltarraenin IB is a triterpenoid glycoside isolated from the plant Picria fel-terrae.[1][2] This class of compounds has garnered interest for its potential therapeutic applications, with preliminary studies indicating anti-inflammatory, anti-cancer, and acetylcholinesterase (AChE) inhibitory activities.[1][2][3] Its structural analog, Picfeltarraenin IA, has been shown to mitigate inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[4][5] Furthermore, in silico studies suggest that this compound may also target the Phosphatidylinositol 3-kinase (PI3K)/Akt and Epidermal Growth Factor Receptor (EGFR) pathways, which are critical in cell survival and proliferation.[6]

This document provides a framework for the systematic investigation of this compound using a Design of Experiment (DoE) approach. DoE is a powerful statistical methodology for efficiently optimizing experiments and elucidating the relationships between multiple variables.[7][8] By systematically varying factors such as drug concentration and stimulation time, researchers can build robust models to understand the compound's mechanism of action and identify optimal conditions for its therapeutic effect.